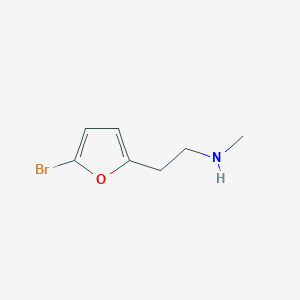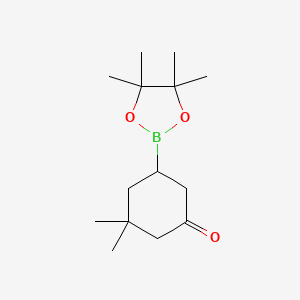
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C10H19BO2 .
- The compound features a cyclohexanone ring with two methyl groups at the 3 and 3’ positions and a tetramethyl-1,3,2-dioxaborolane group attached at the 5 position.
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one: , is a boron-containing organic compound.
Métodos De Preparación
- Synthetic Routes :
- Hydroboration of cyclohexanone with pinacolborane (HBpin) is a common method. This reaction introduces the boron atom into the cyclohexanone ring.
- The reaction proceeds under mild conditions and is catalyzed by transition metals (e.g., palladium).
- Industrial Production :
- HBpin is commercially available and can be purchased.
- Large-scale production typically involves boronate ester synthesis followed by hydrolysis to yield HBpin .
Análisis De Reacciones Químicas
- Reactions :
- Hydroboration : HBpin participates in hydroboration reactions with alkynes and alkenes, forming boronate esters.
- Borylation : It can undergo borylation at benzylic C-H bonds of alkylbenzenes.
- Coupling : HBpin reacts with aryl iodides to form aryl boronates.
- Common Reagents and Conditions :
- Palladium catalysts are often used for hydroboration and borylation.
- Copper catalysts facilitate coupling reactions.
- Major Products :
- Boronate esters and boron-containing compounds are the primary products.
Aplicaciones Científicas De Investigación
- Chemistry :
- HBpin serves as a versatile reagent for boron-based transformations.
- It’s used in C-C bond formation , cross-coupling reactions , and asymmetric synthesis .
- Biology and Medicine :
- Boron-containing compounds have potential applications in drug discovery due to their unique properties.
- HBpin derivatives may be explored for medicinal purposes.
- Industry :
- Boron-based materials find use in polymer chemistry , catalysis , and materials science .
Mecanismo De Acción
- HBpin ’s mechanism depends on the specific reaction.
- For hydroboration, it involves addition of B-H across C=C or C≡C bonds .
- In borylation, it forms boronate esters via nucleophilic attack.
Comparación Con Compuestos Similares
- Uniqueness :
- HBpin stands out due to its stability, ease of handling, and compatibility with various functional groups.
- Similar Compounds :
- Other boron-containing compounds include boronic acids , boronate esters , and boron clusters .
Propiedades
Fórmula molecular |
C14H25BO3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H25BO3/c1-12(2)8-10(7-11(16)9-12)15-17-13(3,4)14(5,6)18-15/h10H,7-9H2,1-6H3 |
Clave InChI |
IIMBZQYTTPUQSU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


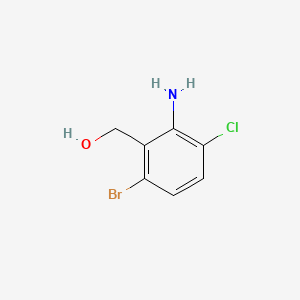
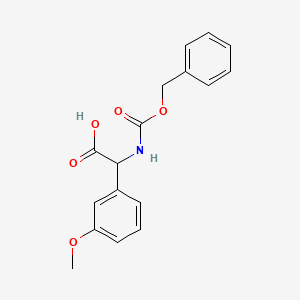
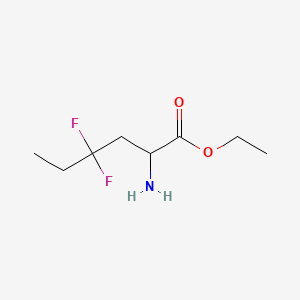
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)

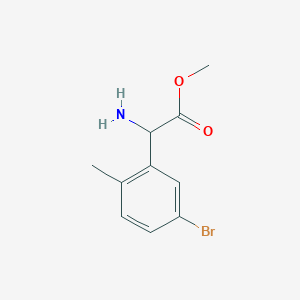

![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

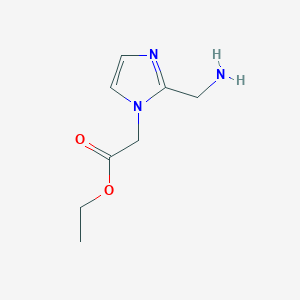
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
